molecular formula C10H8N2O4 B8136359 3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid

3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid

Cat. No.: B8136359
M. Wt: 220.18 g/mol
InChI Key: LAXJTJGLFFUDJQ-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS: 1476799-51-5) is a heterocyclic compound with the molecular formula C10H8N2O4 and a purity of ≥95% . Its structure comprises a pyrazolo[1,5-a]pyridine core fused with a pyridine ring, featuring a methoxycarbonyl (-COOCH3) group at position 3 and a carboxylic acid (-COOH) group at position 2 (Figure 1).

Properties

IUPAC Name

3-methoxycarbonylpyrazolo[1,5-a]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-10(15)7-6-4-2-3-5-12(6)11-8(7)9(13)14/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXJTJGLFFUDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CC=CN2N=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The CDC approach, pioneered by Behbehani and Ibrahim, enables the construction of pyrazolo[1,5-a]pyridine scaffolds through oxidative coupling between N-amino-2-iminopyridines and β-ketoesters or β-diketones. Acetic acid and molecular oxygen serve as synergistic promoters, facilitating C(sp³)–C(sp²) bond formation without metal catalysts.

Procedure and Optimization

  • Reactants : N-Amino-2-iminopyridine derivatives (e.g., 1a–f ) and β-ketoesters (e.g., ethyl acetoacetate 2a ) are combined in ethanol under an oxygen atmosphere.

  • Conditions :

    • Temperature: 130°C

    • Solvent: Ethanol with 6 equivalents of acetic acid

    • Time: 18 hours

  • Yield : Up to 94% for pyrazolo[1,5-a]pyridine derivatives (Table 1).

Table 1: CDC Reaction Optimization for Pyrazolo[1,5-a]pyridine Formation

EntryAcid (Equiv)AtmosphereYield (%)
4HOAc (6)O₂94
3HOAc (6)Air74

Functionalization to Target Compound

Post-CDC, the ethyl ester group in intermediates like 4a is hydrolyzed to a carboxylic acid using NaOH (30% aqueous). For 3-(methoxycarbonyl) derivatives, methyl esters are retained during hydrolysis by selective reaction conditions.

1,3-Dipolar Cycloaddition with N-Aminopyridine Sulfates

Methodology

Xu et al. developed a two-step protocol starting from substituted pyridines and hydroxylamine-O-sulfonic acid:

  • Synthesis of N-Aminopyridine Sulfates : Pyridines react with hydroxylamine-O-sulfonic acid to form sulfates, bypassing iodine salt intermediates.

  • Cycloaddition with Ethyl Propionate : The sulfate undergoes 1,3-dipolar cycloaddition with ethyl propionate in a water/DMF mixture.

Hydrolysis to Carboxylic Acid

The resultant ethyl ester (e.g., 4a–f ) is treated with 30% NaOH at 25–35°C for 4 hours, yielding the carboxylic acid with 88–93% efficiency. Retaining the methoxycarbonyl group requires using methyl propionate instead of ethyl.

Cyclization of 3,3-Dialkoxypropionates and Formates

Route Design

Adapted from CN103896951A, this method involves:

  • Intermediate Formation : 3,3-Dialkoxypropionate reacts with formate (e.g., methyl formate) under basic conditions.

  • Cyclization : The intermediate undergoes acid-catalyzed cyclization with 3-methyl-5-aminopyrazole.

  • Ester Hydrolysis : The methyl ester is hydrolyzed to the carboxylic acid using NaOH.

Key Data

  • Cyclization Yield : 78.3% for methyl ester intermediates.

  • Hydrolysis Efficiency : 97–98% conversion to carboxylic acid.

Sequential Amidation and Hydrolysis

Amidation of Pyrazolo[1,5-a]pyridine-3-Carboxylic Acid

As reported in antitubercular agent studies, pyrazolo[1,5-a]pyridine-3-carboxylic acid (10 ) is amidated with primary amines. For the target compound, methyl esterification precedes hydrolysis:

  • Esterification : Carboxylic acid 10 is treated with methanol and H₂SO₄ to form the methyl ester.

  • Selective Hydrolysis : Controlled basic hydrolysis retains the methoxycarbonyl group while converting the ester to carboxylic acid.

Yield and Conditions

  • Esterification : >90% yield under standard Fischer conditions.

  • Hydrolysis : 85–90% yield using 1M NaOH at 0–5°C .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid, while reduction can produce pyrazolo[1,5-a]pyridine-2-carboxylic alcohol derivatives .

Scientific Research Applications

Therapeutic Applications

1. Anti-inflammatory Properties
Research has indicated that compounds within the pyrazolo[1,5-a]pyridine class exhibit anti-inflammatory effects. Specifically, 3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid has been explored for its potential in treating conditions such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD). Its mechanism involves the inhibition of phosphodiesterases (PDE), leading to increased intracellular levels of cyclic AMP, which can mitigate inflammation and improve respiratory function .

2. Central Nervous System Effects
This compound has also been investigated for its central nervous system depressant properties. It may function as an anxiolytic or tranquilizer, providing therapeutic benefits in anxiety disorders. The modulation of neurotransmitter systems through PDE inhibition is a proposed mechanism for these effects .

3. Anticancer Activity
Emerging studies suggest that derivatives of pyrazolo[1,5-a]pyridine compounds may exhibit anticancer properties. The ability to inhibit specific kinases involved in cancer progression presents a promising avenue for research into new cancer therapies .

Case Studies

Study ReferenceObjectiveFindings
WO2004056823A1 Evaluate anti-inflammatory effectsDemonstrated efficacy in reducing inflammation in animal models of COPD and arthritis.
WO2013037390A1 Investigate CNS effectsFound to significantly reduce anxiety-like behaviors in rodent models.
RSC Advances Assess catalytic propertiesShowed effectiveness as a catalyst in organic synthesis, yielding high product yields under mild conditions.

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of specific kinases or enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazolo[1,5-a]pyridine Core

5-Chloro-3-(methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid
  • Structure : Chlorine substituent at position 5.
  • Molecular Formula : C10H7ClN2O4.
  • Key Data : Synthesized via palladium cross-coupling, confirmed by HRMS (ESI) [M + H]+: 269.0321 (calculated: 269.0324) .
4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid
  • Structure : Bromine at position 4.
  • Molecular Formula : C7H4BrN2O2.
  • Comparison : Bromine’s larger atomic radius and polarizability may alter binding interactions in biological systems compared to the methoxycarbonyl group .
3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid
  • Structure : Methyl group at position 3.
  • Molecular Formula : C8H8N2O2.
  • Comparison : The methyl group introduces steric hindrance but lacks the electron-withdrawing effect of methoxycarbonyl, reducing acidity at the carboxylic acid group .

Ester Derivatives vs. Carboxylic Acid Forms

Pyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester
  • Structure : Methyl ester (-COOCH3) at position 2.
  • Molecular Formula : C9H8N2O2.
  • Key Data : Purity 97%, CAS 63237-88-7 .
  • Comparison : Esterification improves lipophilicity, enhancing membrane permeability in drug delivery applications compared to the carboxylic acid form.
Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid dimethyl ester
  • Structure : Dimethyl esters at positions 2 and 3.
  • Molecular Formula : C11H10N2O4.

Positional Isomers and Ring Modifications

Pyrazolo[1,5-a]pyridine-3-carboxylic acid
  • Structure : Carboxylic acid at position 3.
  • Molecular Formula : C8H6N2O2.
  • Comparison : The shift of the -COOH group to position 3 alters hydrogen-bonding capabilities, impacting interactions with biological targets like enzymes .
4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid
  • Structure : Methoxy (-OCH3) at position 4 and -COOH at position 3.
  • Molecular Formula : C9H8N2O3.
  • Key Data : SMILES: COC1=CC=CN2C1=C(C=N2)C(=O)O .
  • Comparison : The methoxy group at position 4 introduces electron-donating effects, contrasting with the electron-withdrawing methoxycarbonyl group in the target compound .

Pyrazolo[1,5-a]pyrimidine Analogues

3-(1,3,4-Thiadiazol-2-yl)pyrazolo[1,5-a]pyrimidine derivatives
  • Structure : Pyrimidine ring fused with pyrazole.
  • Key Data : Synthesized via reactions with 2,4-pentanedione; exhibits antimicrobial activity .
  • Comparison : Replacement of pyridine with pyrimidine modifies electronic properties and ring planarity, influencing antimicrobial efficacy .

Biological Activity

3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS No. 63237-88-7) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

  • Molecular Formula : C10H8N2O4
  • Molecular Weight : 218.18 g/mol
  • Boiling Point : Not available
  • Solubility : High gastrointestinal absorption potential

Biological Activity Overview

Research indicates that compounds within the pyrazolo[1,5-a]pyridine class exhibit a range of biological activities, including antimicrobial and anticancer properties. The specific compound, 3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid, has been evaluated for its efficacy against various pathogens and cancer cell lines.

Antimicrobial Activity

A study focusing on related pyrazolo derivatives demonstrated significant activity against Mycobacterium tuberculosis (Mtb). The derivatives exhibited nanomolar minimum inhibitory concentration (MIC) values against both drug-susceptible and multidrug-resistant strains of Mtb. Although specific data for 3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid is limited, its structural similarity to active compounds suggests potential efficacy in this area .

Anticancer Activity

Recent investigations into pyrazolo derivatives have revealed promising anticancer properties. For example:

  • Cell Lines Tested : MDA-MB-468 (breast cancer), T-47D (breast cancer), and others.
  • Mechanism of Action : Compounds demonstrated inhibition of cell proliferation and induced apoptosis in cancer cell lines. In particular, some derivatives were found to inhibit VEGFR-2, a key target in cancer therapy .

Study 1: Antitubercular Agents

A series of pyrazolo[1,5-a]pyridine derivatives were synthesized and evaluated for their antitubercular activity. One compound significantly reduced bacterial burden in infected mouse models, indicating potential for lead development in tuberculosis treatment .

Study 2: Anticancer Mechanisms

In vitro studies showed that certain pyrazolo derivatives could halt the cell cycle at the S phase and increase apoptosis levels significantly. For instance, one derivative increased caspase-3 levels by 7.32-fold compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialMycobacterium tuberculosisNanomolar MIC values
AnticancerMDA-MB-468Induced apoptosis; increased caspase-3 levels
AnticancerT-47DInhibition of cell proliferation

Discussion

The biological activities associated with 3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid highlight its potential as a therapeutic agent. Its structural attributes suggest that it may interact with key biological pathways involved in disease processes such as tuberculosis and cancer.

Q & A

Q. Basic

  • 1H/13C NMR : Prioritize signals for the pyrazolo-pyridine core (e.g., aromatic protons at δ 7.5–9.0 ppm) and methoxycarbonyl group (singlet for -OCH3 at δ 3.8–4.0 ppm) .
  • IR Spectroscopy : Confirm ester C=O stretching (~1700–1750 cm⁻¹) and carboxylic acid O-H (broad peak ~2500–3300 cm⁻¹ if present) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 220.18 for C10H8N2O4) and fragmentation patterns validate the structure .

How can researchers resolve discrepancies in purity assessments between GC and HPLC methods?

Advanced
Discrepancies often arise from differences in detection limits or sample preparation:

  • GC Limitations : Volatility requirements may exclude non-volatile derivatives, leading to underestimation of impurities. Derivatization (e.g., silylation) can improve accuracy .
  • HPLC Advantages : Better for polar or thermally labile compounds. Use reverse-phase C18 columns with UV detection (λ = 254 nm) for carboxylic acid/ester moieties .
  • Cross-Validation : Combine both methods with elemental analysis (C/H/N) to resolve conflicts .

What strategies improve yield in multi-step syntheses involving sensitive intermediates?

Q. Advanced

  • Inert Atmosphere : Use nitrogen/argon to prevent oxidation of intermediates like enaminones or hydrazines .
  • Low-Temperature Quenching : For acid-sensitive steps, quench reactions at 0–5°C to avoid decomposition.
  • Intermediate Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate intermediates before proceeding .

How do substituents on the pyrazolo-pyridine core influence reactivity and physicochemical properties?

Q. Advanced

  • Electron-Withdrawing Groups (e.g., Cl, COOMe) : Enhance electrophilicity at the 2-position, facilitating nucleophilic substitution or cross-coupling reactions .
  • Steric Effects : Bulky substituents (e.g., phenyl groups) reduce reaction rates in cyclization steps but improve metabolic stability in bioactive analogs .
  • Solubility : Methoxycarbonyl groups increase hydrophilicity, aiding aqueous workup but may complicate crystallization .

What are best practices for handling and storing this compound to ensure stability?

Q. Basic

  • Storage : Keep sealed under dry conditions at room temperature (20–25°C). Avoid moisture to prevent hydrolysis of the ester group .
  • Handling : Use desiccants (silica gel) in storage vials. For long-term stability, store as a lyophilized solid or in anhydrous DMSO .

How can researchers design experiments to evaluate this compound’s potential as a pharmacophore?

Q. Advanced

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., replacing COOH with amides) and test bioactivity in target assays .
  • Computational Modeling : Use docking studies (e.g., AutoDock) to predict binding affinity to enzymes like kinases or PDE inhibitors .
  • In Vitro Screening : Prioritize assays for cytotoxicity (MTT assay) and target engagement (e.g., fluorescence polarization) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.